molecular formula C11H10Cl2N2O B601515 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol CAS No. 27523-05-3

1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Cat. No.: B601515
CAS No.: 27523-05-3
M. Wt: 257.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a chemical compound that features a dichlorophenyl group attached to an imidazole ring via an ethanol linker

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with imidazole in the presence of a suitable base, followed by reduction to yield the desired ethanol derivative. The reaction conditions typically involve:

    Reagents: 3,4-dichlorobenzaldehyde, imidazole, reducing agents (e.g., sodium borohydride)

    Solvents: Common solvents include ethanol or methanol

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The dichlorophenyl group can be reduced under specific conditions to form a less chlorinated derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products:

    Oxidation: 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetaldehyde or 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)acetic acid

    Reduction: 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties

    Medicine: Investigated for its potential use in pharmaceutical formulations

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. The dichlorophenyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)propane
  • 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)butane

Comparison: 1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is unique due to its ethanol linker, which provides specific chemical properties and reactivity. Compared to its propane and butane analogs, the ethanol derivative may exhibit different solubility, reactivity, and biological activity, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-imidazol-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-9-2-1-8(5-10(9)13)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALAHDDITRYXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN2C=CN=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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